molecular formula C11H15FN2 B1459555 Benzenamine, 4-(4-fluoro-1-piperidinyl)- CAS No. 682330-21-8

Benzenamine, 4-(4-fluoro-1-piperidinyl)-

Cat. No. B1459555
M. Wt: 194.25 g/mol
InChI Key: FYQVPINPQYDOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is an organic compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . It appears as a white crystalline solid .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which could be related to the synthesis of Benzenamine, 4-(4-fluoro-1-piperidinyl)-, has been described. This process uses piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of Benzenamine, 4-(4-fluoro-1-piperidinyl)- can be determined by its molecular formula C11H15FN2. More detailed structural information can be obtained through techniques such as NMR and mass spectrometry .


Physical And Chemical Properties Analysis

Benzenamine, 4-(4-fluoro-1-piperidinyl)- is a white crystalline solid . Its molecular weight is 194.25 g/mol. Further physical and chemical properties can be determined through experimental methods.

Scientific Research Applications

  • Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives
  • 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

    • Application : This compound is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
  • Piperidine Derivatives

    • Application : Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines

    • Application : These nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA. They are quite important due to their ability to bind with various living systems. Many drugs contain these moieties at their cores .
  • 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

    • Application : This compound is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
  • N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives

    • Application : This research involves the design and synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds could potentially have significant applications in medicinal chemistry due to their structural similarity to bioactive molecules .

Future Directions

The synthesis and study of Benzenamine, 4-(4-fluoro-1-piperidinyl)- and similar compounds are of interest due to their potential applications in the field of medicine, such as the synthesis of anti-tumor drugs, anti-cancer active compounds, and more . Future research may focus on improving the synthesis process, exploring new biological activities, and developing new drugs based on this structure .

properties

IUPAC Name

4-(4-fluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-7-14(8-6-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQVPINPQYDOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoropiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-(4-fluoro-1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4-(4-fluoro-1-piperidinyl)-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 4-(4-fluoro-1-piperidinyl)-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 4-(4-fluoro-1-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 4-(4-fluoro-1-piperidinyl)-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 4-(4-fluoro-1-piperidinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.